Oxirane-2-carbonitrile, 2,3,3-triphenyl-
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Overview
Description
Triphenylacrylonitrile epoxide: is an organic compound with the molecular formula C21H15NO It is known for its unique chemical structure, which includes an epoxide group attached to a triphenylacrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method for preparing epoxides, including triphenylacrylonitrile epoxide, is the epoxidation of alkenes using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. .
Intramolecular SN2 Reactions: Another method involves the formation of epoxides from halohydrins through intramolecular SN2 reactions.
Industrial Production Methods: Industrial production of triphenylacrylonitrile epoxide may involve large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly oxidants such as hydrogen peroxide is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triphenylacrylonitrile epoxide can undergo oxidation reactions, where the epoxide ring is opened to form diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide group into alcohols or other reduced forms.
Substitution: The epoxide ring can be opened by nucleophiles in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as water, alcohols, or amines can open the epoxide ring under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with alcohols can produce alkoxy alcohols .
Scientific Research Applications
Chemistry: Triphenylacrylonitrile epoxide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as fluorescence and mechanochromism .
Biology and Medicine: In biological research, triphenylacrylonitrile epoxide derivatives are studied for their potential as fluorescent probes and sensors. These compounds can be used to detect changes in the environment or to monitor biological processes .
Industry: In industrial applications, triphenylacrylonitrile epoxide is used in the development of advanced materials, including coatings, adhesives, and electronic components. Its ability to undergo various chemical reactions makes it a versatile compound for creating materials with tailored properties .
Mechanism of Action
The mechanism of action of triphenylacrylonitrile epoxide involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This property is exploited in many of its applications, where the ring-opening reaction is used to create new chemical bonds and structures .
Comparison with Similar Compounds
Triphenylacrylonitrile: This compound is similar in structure but lacks the epoxide group.
Cedrene Epoxide: Another epoxide compound used in organic synthesis and industrial applications.
Methoxypolyethylene Epoxide: Used in the development of advanced materials and coatings.
Uniqueness: Triphenylacrylonitrile epoxide is unique due to its combination of the triphenylacrylonitrile moiety and the epoxide group. This combination provides it with distinctive chemical reactivity and properties, making it valuable in various fields of research and industry .
Properties
CAS No. |
7136-23-4 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,3,3-triphenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C21H15NO/c22-16-20(17-10-4-1-5-11-17)21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
JAJRCAWRXJTAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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